molecular formula C10H13NO2S B1427550 Methyl 3-[(3-aminophenyl)sulfanyl]propanoate CAS No. 1184057-66-6

Methyl 3-[(3-aminophenyl)sulfanyl]propanoate

Cat. No. B1427550
CAS RN: 1184057-66-6
M. Wt: 211.28 g/mol
InChI Key: ODZFEJLYYXIBSF-UHFFFAOYSA-N
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Description

“Methyl 3-[(3-aminophenyl)sulfanyl]propanoate” is a chemical compound with the molecular formula C10H13NO2S and a molecular weight of 211.28 . It is used for research purposes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13NO2S/c1-13-10(12)5-6-14-9-4-2-3-8(11)7-9/h2-4,7H,5-6,11H2,1H3 . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

  • Synthetic Routes and Derivatives : The synthesis of derivatives of 3-(phenylsulfonimidoyl)propanoate, closely related to Methyl 3-[(3-aminophenyl)sulfanyl]propanoate, has been explored. These derivatives exhibit interesting conformational properties and intramolecular hydrogen bonds, except for the proline derivative (Tye & Skinner, 2002).

  • Potential Antileukotrienic Agents : The synthesis of related compounds as potential antileukotrienic drugs, important for addressing inflammatory conditions, was described. These compounds showed promising antiplatelet activity and were evaluated for their effects on platelet aggregation (Jampílek et al., 2004).

  • Catalytic Applications : Sulfuric acid derivatives related to this compound have been used as recyclable catalysts for specific condensation reactions. This has implications in enhancing the efficiency of certain chemical synthesis processes (Tayebi et al., 2011).

  • Pharmaceutical Building Blocks : Alpha-sulfanyl-beta-amino acid derivatives, synthesized using compounds similar to this compound, have been identified as important building blocks for pharmaceuticals with potent biological activity (Kantam et al., 2010).

  • Antibacterial Activity : Certain compounds structurally related to this compound have shown potential antibacterial activities, highlighting their possible use in developing new antimicrobial agents (Hu et al., 2006).

  • Metabolic Studies in Archaea : In metabolic studies of a thermophilic sulfur-dependent anaerobic archaeon, 3-(methylthio)propanoic acid, a compound related to this compound, was detected. This indicates its potential involvement in unique biochemical pathways in extreme environments (Rimbault et al., 1993).

Safety and Hazards

The compound is labeled with the GHS pictograms GHS05 and GHS07, indicating that it may cause skin irritation, serious eye damage, and may be harmful if inhaled .

properties

IUPAC Name

methyl 3-(3-aminophenyl)sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-13-10(12)5-6-14-9-4-2-3-8(11)7-9/h2-4,7H,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZFEJLYYXIBSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCSC1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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